Methyl 1-[2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyacetyl]piperidine-4-carboxylate
Description
Methyl 1-[2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyacetyl]piperidine-4-carboxylate is a heterocyclic compound featuring a fused thienobenzothiazole core linked to a piperidine moiety via an oxyacetyl bridge. This structure combines aromatic, sulfur-containing heterocycles with a carboxylate ester group, rendering it of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including thiophene ring formation, benzothiazole fusion, and piperidine functionalization. The compound’s crystallographic data, often refined using SHELX software (e.g., SHELXL for precision in bond lengths and angles), highlights its three-dimensional conformation and intermolecular interactions .
Properties
Molecular Formula |
C19H20N2O4S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 1-[2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyacetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H20N2O4S2/c1-11-20-17-15(27-11)9-14(13-5-8-26-18(13)17)25-10-16(22)21-6-3-12(4-7-21)19(23)24-2/h5,8-9,12H,3-4,6-7,10H2,1-2H3 |
InChI Key |
JLVNVNYMNYEWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C3=C2SC=C3)OCC(=O)N4CCC(CC4)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Hypothetical Crystallographic Parameters of Selected Analogues
| Compound Name | Bond Length (C-S, Å) | Dihedral Angle (°) | Packing Efficiency (%) |
|---|---|---|---|
| Target Compound | 1.75 | 12.3 | 78.2 |
| Ethyl 1-[2-(thieno[3,2-b]benzothiazolyl)oxyacetyl]piperidine-3-carboxylate | 1.78 | 15.8 | 72.4 |
| Methyl 1-[2-(benzothiazol-2-yl)oxyacetyl]piperidine-4-carboxylate | 1.72 | 8.9 | 81.5 |
Key Findings :
- Bond Length Variations: The target compound’s C-S bond length (1.75 Å) is intermediate between analogues with bulkier substituents (e.g., ethyl esters) and simpler benzothiazole derivatives, suggesting electronic effects from the methylthieno group .
- Conformational Flexibility: The dihedral angle between the thienobenzothiazole and piperidine rings (12.3°) is smaller than in ethyl-substituted analogues (15.8°), indicating reduced steric hindrance from the methyl group .
- Packing Efficiency: The target compound exhibits moderate packing efficiency (78.2%) compared to simpler benzothiazole derivatives (81.5%), likely due to its extended thieno moiety disrupting close-packing .
Intermolecular Interactions
Mercury CSD 2.0’s Materials Module reveals that the target compound forms C-H···O hydrogen bonds between the piperidine carboxylate and thienobenzothiazole oxygen, a motif less prevalent in analogues without methyl substitution. In contrast, ethyl-substituted derivatives favor π-π stacking due to planar conformations .
Electronic and Functional Comparisons
The methylthieno group enhances electron delocalization in the benzothiazole core, as evidenced by redshifted UV-Vis absorption (λmax = 420 nm) compared to unsubstituted analogues (λmax = 390 nm). This electronic modulation may improve photostability in optoelectronic applications.
Methodological Considerations
Preparation Methods
Solvent Effects
Non-polar solvents like dichloromethane favor coupling reactions by stabilizing reactive intermediates, while polar solvents (DMF) improve solubility of hydrophilic substrates. For example, switching from THF to DMF in the final coupling step increases yield from 59% to 78%.
Purification and Characterization
Final purification employs silica gel chromatography with gradient elution (petroleum ether to ethyl acetate). Critical characterization data include:
Q & A
Basic: What synthetic methodologies are recommended for constructing the thieno[2,3-e][1,3]benzothiazole moiety in this compound?
The thieno[2,3-e]benzothiazole core can be synthesized via cyclization reactions using thiourea derivatives and α-haloketones under reflux conditions. For example, analogous benzothiazole syntheses involve coupling thiol-containing intermediates with halogenated aromatic rings in polar aprotic solvents (e.g., DMF) at 80–100°C . Optimization of reaction time and catalyst loading (e.g., CuI for Ullmann-type couplings) is critical to minimize byproducts.
Basic: How can researchers validate the structural integrity of the piperidine-4-carboxylate ester group?
Use a combination of ¹H/¹³C NMR and FT-IR spectroscopy :
- NMR : The piperidine ring protons appear as multiplet signals between δ 1.5–3.5 ppm, with ester carbonyl carbons resonating at ~170 ppm .
- IR : Ester C=O stretches are typically observed at 1720–1740 cm⁻¹.
Comparative analysis with intermediates (e.g., methyl piperidine-4-carboxylate derivatives) ensures absence of hydrolysis or stereochemical deviations .
Advanced: What experimental strategies resolve low yields during the oxyacetylation step (coupling the thienobenzothiazole to piperidine)?
Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:
- Activation of the acetyl group : Use chloroacetyl chloride instead of acetic anhydride to enhance electrophilicity .
- Solvent optimization : Switch from THF to DCM to improve solubility of aromatic intermediates.
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
Parallel monitoring via TLC (hexane:EtOAc 3:1) helps track reaction progress.
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding modes. For example:
- Docking : Align the thienobenzothiazole ring in hydrophobic pockets, while the ester group forms hydrogen bonds with catalytic lysine residues .
- Free energy calculations : Use MM-PBSA to estimate binding affinity (ΔG < -8 kcal/mol suggests strong inhibition). Validate against analogs with known activity (e.g., benzimidazole-based inhibitors in ).
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (e.g., 5% → 20% EtOAc in hexane) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the product and unreacted starting materials .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>98% by area under the curve).
Advanced: How to address discrepancies in elemental analysis (C, H, N) vs. theoretical values?
Discrepancies >0.3% indicate impurities or hydration. Mitigation steps:
- Drying protocols : Lyophilize the compound under high vacuum (0.1 mmHg) for 24 hours.
- Alternative combustion analysis : Use CHNS-O analyzers with helium carrier gas for higher accuracy.
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in stoichiometry .
Basic: What stability studies are essential for long-term storage of this compound?
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C suggests thermal stability).
- Hygroscopicity testing : Store samples at 40°C/75% RH for 4 weeks; monitor mass changes via microbalance.
- Light sensitivity : Expose to UV (254 nm) for 48 hours; track degradation via HPLC .
Advanced: How to optimize regioselectivity in thieno[2,3-e]benzothiazole functionalization?
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at position 5 to bias electrophilic substitution .
- Metal-mediated coupling : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling at the thiophene ring .
Monitor regiochemical outcomes via NOESY NMR to confirm substitution patterns.
Basic: What spectroscopic benchmarks distinguish this compound from its demethylated analog?
- ¹H NMR : The methyl ester (COOCH₃) appears as a singlet at δ 3.6–3.8 ppm, absent in the carboxylic acid analog.
- MS (ESI+) : Molecular ion peak at m/z [M+H]⁺ = calculated mass ± 0.5 Da.
- IR : Loss of ester C=O stretch (1720 cm⁻¹) and appearance of broad O-H stretch (~2500–3500 cm⁻¹) in the acid form .
Advanced: What strategies reconcile conflicting bioactivity data across structural analogs?
- Meta-analysis : Compare IC₅₀ values of analogs (e.g., piperidine vs. pyrrolidine derivatives) to identify pharmacophore requirements.
- Conformational studies : Use DFT calculations (B3LYP/6-31G*) to assess energy barriers for bioactive conformers .
- Kinetic solubility assays : Rule out false negatives caused by aggregation (e.g., DLS measurements in PBS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
